
6,7-Bis(trifluoromethyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Bis(trifluoromethyl)phthalazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the phthalazine ringThe addition of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)phthalazine typically involves the introduction of trifluoromethyl groups to the phthalazine core. One common method involves the reaction of phthalazine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Bis(trifluoromethyl)phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6,7-Bis(trifluoromethyl)phthalazine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a vascular endothelial growth factor receptor (VEGFR) inhibitor.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,7-Bis(trifluoromethyl)phthalazine involves its interaction with specific molecular targets. For instance, as a VEGFR inhibitor, it binds to the receptor’s active site, blocking its activity and inhibiting angiogenesis. This mechanism is crucial for its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: The parent compound without trifluoromethyl groups.
6,7-Dimethylphthalazine: A similar compound with methyl groups instead of trifluoromethyl groups.
6,7-Dichlorophthalazine: A derivative with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
6,7-Bis(trifluoromethyl)phthalazine is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phthalazine derivatives. These properties make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
403660-62-8 |
|---|---|
Molekularformel |
C10H4F6N2 |
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
6,7-bis(trifluoromethyl)phthalazine |
InChI |
InChI=1S/C10H4F6N2/c11-9(12,13)7-1-5-3-17-18-4-6(5)2-8(7)10(14,15)16/h1-4H |
InChI-Schlüssel |
BQHZOENFYGSDEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NN=CC2=CC(=C1C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


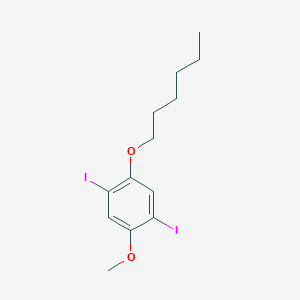
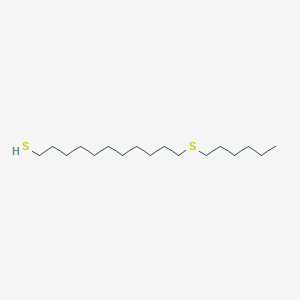
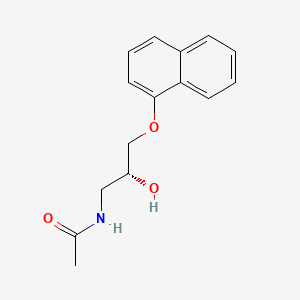

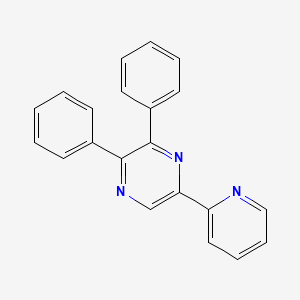
![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)

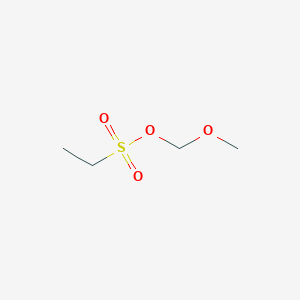
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
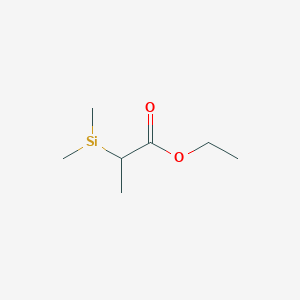
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)

![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
